4-Methyl-8-nitroquinoline chemical properties and structure
4-Methyl-8-nitroquinoline chemical properties and structure
An In-Depth Technical Guide to 4-Methyl-8-nitroquinoline: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 4-Methyl-8-nitroquinoline, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct biological data on this specific molecule is limited, this document synthesizes information from foundational chemical principles and robust data on structurally related analogs to build a cohesive technical narrative. We will delve into its core chemical properties, analytical characterization, validated synthesis protocols, and a scientifically-grounded exploration of its potential as an antimicrobial and anticancer agent. This guide is structured to provide not just data, but the strategic rationale behind experimental design and interpretation, empowering researchers to unlock the therapeutic promise of the nitroquinoline scaffold.
Molecular Structure and Physicochemical Properties
4-Methyl-8-nitroquinoline is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure is characterized by a methyl group at the C4 position and a nitro group at the C8 position. The electron-withdrawing nature of the nitro group and the quinoline nitrogen, combined with the electron-donating methyl group, establishes a unique electronic profile that dictates its reactivity and biological interactions.
Chemical Structure
The IUPAC name for this compound is 4-methyl-8-nitroquinoline.[1] Its structure is confirmed by various spectroscopic methods and is represented by the following diagram.
Caption: 2D Structure of 4-Methyl-8-nitroquinoline.
Physicochemical Data Summary
A compilation of key chemical and physical properties is essential for experimental planning, including solubility tests, reaction setup, and analytical method development. The data below has been aggregated from authoritative chemical databases.[1][2]
| Property | Value | Source |
| IUPAC Name | 4-methyl-8-nitroquinoline | [1] |
| CAS Number | 2801-29-8 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 340.8 °C at 760 mmHg | [2] |
| Density | 1.298 g/cm³ | [2] |
| XLogP3 | 2.6 | [1] |
| SMILES | CC1=C2C=CC=C(C2=NC=C1)[O-] | [1] |
| InChIKey | ZNGIJEBXIREQLE-UHFFFAOYSA-N | [1] |
Analytical Characterization
Rigorous structural confirmation is the bedrock of chemical research. A multi-technique approach ensures unambiguous identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Aromatic Protons (5H): The five protons on the quinoline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The electron-withdrawing nitro group at C8 will significantly deshield adjacent protons (H5, H7), shifting them further downfield.
-
Methyl Protons (3H): The methyl group at C4 is attached to an aromatic ring and should appear as a sharp singlet around δ 2.5-2.7 ppm.
-
Causality: The precise splitting patterns (doublets, triplets, doublets of doublets) will depend on the coupling constants between adjacent protons, providing definitive evidence for the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.[4]
-
Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak is expected at an m/z of 188, corresponding to the molecular weight.[1]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is not random; it follows chemically logical pathways.[5][6]
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46), leading to a fragment at m/z 142.
-
Loss of OH: A characteristic rearrangement of ortho-substituted nitro compounds (like this one with the peri-methyl group) can lead to the loss of a hydroxyl radical (mass 17), resulting in a peak at m/z 171.[7]
-
Other Fragments: Peaks corresponding to the stable quinoline core (e.g., m/z 128-130) may also be observed.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-O Stretching: The most prominent peaks will be the asymmetric and symmetric stretches of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=N and C=C Stretching: Vibrations from the aromatic quinoline core will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
Synthesis and Purification
The most reliable synthesis of 4-Methyl-8-nitroquinoline is achieved via the electrophilic nitration of its precursor, 4-methylquinoline (lepidine). The protocol described here is adapted from a validated procedure for the synthesis of the closely related isomer, 7-methyl-8-nitroquinoline, ensuring a high degree of confidence in its applicability.[7]
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Methyl-8-nitroquinoline.
Step-by-Step Laboratory Protocol
-
Expertise & Causality: This protocol employs a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent required for aromatic nitration. The reaction is performed at low temperature (-5 to 0 °C) to control the highly exothermic reaction and to maximize regioselectivity, favoring substitution at the C8 position.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline). Cool the mixture to -5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1 equivalent) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-methylquinoline. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.
-
Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes to ensure the reaction goes to completion.
-
Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acid.
-
Purification (Self-Validating Step): The purity of the final compound is paramount. Recrystallize the crude solid from a suitable solvent, such as ethanol. The formation of well-defined crystals and a sharp, constant melting point (target: 125-126 °C) after recrystallization serves as an internal validation of purity.
Biological Activity and Therapeutic Potential
While specific bioactivity data for 4-Methyl-8-nitroquinoline is sparse, the broader class of nitroquinolines exhibits significant pharmacological activities.[8] This makes our target compound a molecule of high interest for screening and development.
Anticancer Activity
Nitroquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[8][9] For example, the structurally related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is a powerful anticancer agent.[10][11]
Table of Anticancer Activity for Nitroquinoline Analogs
| Compound | Cell Line | Activity (IC₅₀) | Key Finding | Source |
|---|---|---|---|---|
| 8-Hydroxy-5-nitroquinoline | Human Cancer Cell Lines | 5-10 fold lower than analogs | Potency enhanced by copper | [11] |
| 3-Nitroquinoline Derivatives | A431, MDA-MB-468 | µM to nM range | Inhibit EGFR kinase |[9] |
The presence of the nitro group is often key to this activity. It is hypothesized that 4-Methyl-8-nitroquinoline could exhibit similar properties, making it a prime candidate for cytotoxicity screening against panels of cancer cell lines.
Antimicrobial and Antiprotozoal Activity
The quinoline scaffold is the foundation of many successful antimicrobial drugs (e.g., fluoroquinolones). The addition of a nitro group can confer broad-spectrum activity.
-
Antibacterial/Antifungal: Various nitroquinolines have been reported to be effective against bacteria like Staphylococcus aureus and Escherichia coli.[8]
-
Antiprotozoal: Research suggests potential activity against parasites such as Leishmania.[8] A study on 2-hydroxy-8-nitroquinoline identified it as a potent hit against Leishmania donovani, with an IC₅₀ of 6.5 µM against the intracellular amastigote form.[12] This highlights the potential of the 8-nitroquinoline scaffold in developing new treatments for neglected tropical diseases like leishmaniasis.[13][14][15][16]
Proposed Mechanism of Action
The anticancer and antimicrobial effects of nitroquinolines are believed to be multifactorial, primarily revolving around the chemistry of the nitro group and the ability of the quinoline ring to chelate metal ions.[10][17]
Caption: Proposed anticancer mechanism of action for 4-Methyl-8-nitroquinoline.
The primary proposed mechanism involves the chelation of intracellular metal ions like copper.[11] This complex can then participate in redox cycling, leading to the generation of highly damaging reactive oxygen species (ROS). The resulting oxidative stress overwhelms the cell's antioxidant defenses, damaging DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[17]
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is widely available for 4-Methyl-8-nitroquinoline. Therefore, a conservative approach to safety is mandatory, treating the compound with the precautions appropriate for related, potentially hazardous nitro-aromatic compounds like 8-Nitroquinoline.[18]
-
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Germ Cell Mutagenicity (Category 2) - Suspected
-
Carcinogenicity (Category 2) - Suspected
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion
4-Methyl-8-nitroquinoline is a readily synthesizable heterocyclic compound with a compelling structural profile for drug discovery. While direct experimental evidence of its bioactivity is a clear area for future research, the extensive data on its structural analogs strongly suggests significant potential as both an anticancer and antiprotozoal agent. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. This guide provides the foundational knowledge—from synthesis protocols to a plausible mechanism of action—for researchers to confidently incorporate 4-Methyl-8-nitroquinoline into their screening programs and contribute to the development of next-generation therapeutics.
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